molecular formula C52H76GdN5O15- B1263501 Motexafin gadolinium hydrate

Motexafin gadolinium hydrate

カタログ番号 B1263501
分子量: 1168.4 g/mol
InChIキー: QLKGOHBZQOBBPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Motexafin gadolinium hydrate is a gadolinium coordination entity. It contains a motexafin gadolinium.

科学的研究の応用

Radiosensitization in Brain Metastases

MGd has been studied for its ability to sensitize tumor cells to radiation therapy. A lead-in phase to a randomized trial for patients with brain metastases showed that MGd, when administered with whole-brain radiation therapy, was well tolerated and showed potential in improving local control of brain metastases. The study found a 68% radiologic response rate, with motexafin gadolinium's tumor selectivity established using MRI. This suggests MGd could improve outcomes in patients undergoing radiation therapy for brain metastases (Mehta et al., 2002).

Mechanism of Action and Cellular Targets

MGd operates by selectively accumulating in tumor cells and inducing oxidative stress, leading to apoptosis. It acts as a redox-active drug, disrupting the balance between pro-oxidants and antioxidants within cancer cells, thus making them more susceptible to damage by radiation and chemotherapy. This mechanism is supported by evidence showing MGd's ability to inhibit enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase, and to interact with cellular reducing agents to produce reactive oxygen species (Magda & Miller, 2006).

Clinical Trials and Efficacy

Clinical trials have explored MGd's role as a radiosensitizer, particularly in the treatment of brain metastases and glioblastoma multiforme. A multicenter phase Ib/II trial highlighted MGd's selective accumulation in tumors, demonstrated through MRI, and reported a high radiologic response rate when used with whole-brain radiation therapy. This suggests MGd's potential to enhance the efficacy of radiation therapy in treating brain tumors (Carde et al., 2001).

Novel Applications and Future Directions

Beyond radiosensitization, MGd shows promise in various other cancer treatments due to its unique mechanism of action. Its potential in combined therapies, such as with radioimmunotherapy for non-Hodgkin's lymphoma, suggests broader applications in oncology. Ongoing research aims to further understand MGd's intracellular targets and enhance its clinical utility (Evens et al., 2009).

特性

製品名

Motexafin gadolinium hydrate

分子式

C52H76GdN5O15-

分子量

1168.4 g/mol

IUPAC名

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium;hydrate

InChI

InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;;

InChIキー

QLKGOHBZQOBBPL-UHFFFAOYSA-N

正規SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.O.[Gd]

同義語

gadolinium texaphyrin
gadolinium texaphyrin complex
Gd(III) texaphyrin
motexafin gadolinium
PCI-0120
Xcytrin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Motexafin gadolinium hydrate
Reactant of Route 2
Reactant of Route 2
Motexafin gadolinium hydrate
Reactant of Route 3
Motexafin gadolinium hydrate
Reactant of Route 4
Reactant of Route 4
Motexafin gadolinium hydrate
Reactant of Route 5
Motexafin gadolinium hydrate
Reactant of Route 6
Reactant of Route 6
Motexafin gadolinium hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。